6-Bromo-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine-like ring. This compound has garnered attention due to its diverse pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties. Its unique structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry.
6-Bromo-4-phenyl-1H-quinazolin-2-one can be synthesized from anthranilic acid and benzoyl chloride through various chemical reactions. It is classified as a quinazoline derivative, which is known for its broad spectrum of biological activities. The compound's chemical structure can be represented by the molecular formula C14H10BrN2O.
The synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one typically involves several key steps:
Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity .
The molecular structure of 6-Bromo-4-phenyl-1H-quinazolin-2-one features a bromine atom at the 6th position of the quinazoline ring and a phenyl group at the 4th position. The compound's molecular weight is approximately 304.15 g/mol. Key structural data includes:
The presence of the bromine atom significantly influences the compound's reactivity and biological activity.
6-Bromo-4-phenyl-1H-quinazolin-2-one can undergo various chemical reactions:
These reactions allow for the development of a variety of derivatives with potentially enhanced biological activities.
The mechanism of action for 6-Bromo-4-phenyl-1H-quinazolin-2-one primarily involves its interaction with specific molecular targets within cells. It has been shown to inhibit cancer cell growth by interfering with critical signaling pathways that regulate cell proliferation and survival. This mechanism may involve apoptosis induction in cancer cells, making it a candidate for further investigation as an anticancer agent .
The physical properties of 6-Bromo-4-phenyl-1H-quinazolin-2-one include:
Chemical properties include:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to characterize this compound .
6-Bromo-4-phenyl-1H-quinazolin-2-one has several notable applications in scientific research:
The ongoing research into this compound highlights its potential as a scaffold for developing novel therapeutic agents targeting various diseases, particularly cancer.
Multi-component reactions (MCRs) represent an efficient strategy for constructing the quinazolin-4(3H)-one core of 6-bromo-4-phenyl-1H-quinazolin-2-one with minimized purification steps and optimized atom economy. A particularly innovative approach employs ammonium hexafluorophosphate (NH₄PF₆) as a dual catalyst and reagent, enabling a one-pot condensation of 2-aminobenzoic acid derivatives, organic acids, and ammonium salts. This method achieves exceptional yields (86-97%) under mild conditions, with NH₄PF₆ facilitating both cyclodehydration and imine formation through activation of carbonyl intermediates [4]. The solvent-free nature of this protocol enhances its green chemistry credentials while maintaining high regioselectivity for the 4-phenylquinazolinone structure [4] [9].
Alternative MCR routes utilize anthranilic acid derivatives as starting materials. For instance, 5-bromoanthranilic acid undergoes sequential acylation with benzoyl chloride in pyridine to form 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, which subsequently reacts with nitrogen nucleophiles like hydrazine hydrate. This two-step process furnishes 3-amino-substituted quinazolinones in 75% yield after recrystallization from ethanol, demonstrating the versatility of benzoxazinone intermediates for introducing C-3 substituents [10]. The reaction proceeds through nucleophilic attack on the electrophilic carbonyl of the cyclic ester, followed by ring expansion via condensation [7] [10].
Table 1: Multi-Component Reaction Approaches for Quinazolinone Synthesis
Starting Materials | Catalyst/Conditions | Key Intermediate | Product | Yield (%) | Reference |
---|---|---|---|---|---|
5-Bromoanthranilic acid, benzoyl chloride | Pyridine, reflux | 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one | 75 | [10] |
2-Aminobenzoic acid, organic acids | NH₄PF₆, solvent-free | Not isolated | 2-Aryl/alkyl-quinazolin-4(3H)-ones | 86-97 | [4] |
Anthranilic acid, phenyl isothiocyanate | Ethanol, reflux | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Various S-substituted derivatives | 80-92 | [2] |
Regioselective bromination at the C-6 position is critical for conferring enhanced bioactivity to quinazolinone derivatives. N-Bromosuccinimide (NBS) in acetonitrile emerges as the optimal reagent for this transformation, enabling electrophilic aromatic substitution on the electron-rich quinazoline ring with high positional selectivity [2] [6]. The reaction typically occurs at the para-position relative to the nitrogen atoms, with the 6-bromo substituent significantly influencing electronic distribution and molecular recognition properties in biological targets [2] [9].
Bromination is strategically performed early in synthetic sequences to leverage the directing effects of precursor functional groups. Anthranilic acid derivatives undergo bromination before cyclization because the electron-donating amino group in anthranilic acid activates the para-position, facilitating selective bromination at the future C-6 position of the quinazoline. This approach achieves >90% regioselectivity without requiring protective group chemistry [2] [10]. Post-cyclization bromination is less efficient due to decreased electron density in the fused system and potential side reactions at multiple reactive sites [9].
Table 2: Halogenation Methods for 6-Substituted Quinazolinones
Substrate | Halogenation Agent | Conditions | Positional Selectivity | Remarks |
---|---|---|---|---|
Anthranilic acid derivatives | NBS | CH₃CN, 25-40°C | >90% C-6 (quinazoline numbering) | Amino group acts as directing group |
Preformed quinazolinone scaffolds | Bromine | Acetic acid, 80°C | Moderate (C-6 and C-8) | Requires stoichiometric oxidants |
3,1-Benzoxazin-4(3H)-one intermediates | Br₂/PCl₅ | DCM, 0°C to reflux | Variable | Risk of ring-opening side reactions |
Catalysts profoundly impact the efficiency and selectivity of quinazolinone syntheses. Potassium carbonate (K₂CO₃) serves as a mild base in thiol alkylation reactions of the key intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. When reacting this mercapto derivative with alkyl/aryl halides in dimethylformamide (DMF), K₂CO₃ promotes deprotonation of the thiol group (pKa ~8-9) without causing hydrolysis of sensitive functionalities like esters or amides. This enables S-alkylation yields exceeding 85% while preserving the integrity of the bromo substituent [5] [9].
NH₄PF₆ revolutionizes multi-component quinazolinone formation through dual activation mechanisms: the ammonium ion (NH₄⁺) acidifies carbonyl oxygens, facilitating nucleophilic attack, while the PF₆⁻ anion stabilizes developing charges in transition states. This synergistic catalysis accelerates ring closure while suppressing side products like amide oligomers. The catalyst loading can be reduced to 5 mol% without yield compromise, and its heterogeneous nature facilitates recovery and reuse [4]. Microwave irradiation complements these catalysts by reducing reaction times from hours to minutes – a critical advancement for thermally sensitive bromoquinazolinones that might undergo debromination at prolonged high temperatures [7].
The bromine atom at C-6 serves as a versatile handle for structural diversification through cross-coupling reactions and nucleophilic substitutions. Palladium-catalyzed Suzuki-Miyaura coupling installs aryl and heteroaryl groups at C-6, dramatically altering electronic properties and bioactivity profiles. This transformation requires careful optimization of palladium sources (Pd(PPh₃)₄), bases (K₂CO₃), and solvents (toluene/ethanol mixtures) to prevent debromination or reduction byproducts [7] [8].
The exocyclic sulfur at C-2 provides another modification site. Nucleophilic displacement of S-alkyl/aryl groups with amines generates 2-aminoquinazolinone variants with improved water solubility. Alternatively, oxidation with hydrogen peroxide converts thioethers to sulfones, enhancing hydrogen-bonding capacity. The most significant biological activity enhancements emerge when combining C-6 functionalization with side chain optimization at C-2. For example, introducing aliphatic linkers of specific lengths (e.g., butyl chains) between the quinazolinone core and terminal thiol groups yields compounds with IC₅₀ values of 15.85 μM against MCF-7 cells – significantly lower than erlotinib (9.9 μM) in the same assay [2] [6].
Table 3: Post-Synthetic Modification Pathways and Applications
Reaction Type | Reagents/Conditions | Structural Change | Biological Impact | Reference |
---|---|---|---|---|
S-Alkylation | Alkyl halides, K₂CO₃, DMF | -SCH₂R at C-2 | Enhanced anticancer activity with aliphatic linkers (IC₅₀ 15.85 μM MCF-7) | [2] |
Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, base | Aryl at C-6 | Broadened spectrum of antimicrobial action (MIC <0.25 μg/mL E. coli) | [7] |
Aminolysis | Primary/secondary amines, Δ | -NHR at C-2 | Improved solubility and EGFR binding affinity | [9] |
Sulfoxidation | H₂O₂, CH₃COOH | -S(O)R or -SO₂R at C-2 | Increased hydrogen bonding to kinase targets | [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0